molecular formula C16H18S2 B12550501 1-(Butylsulfanyl)-4-(phenylsulfanyl)benzene CAS No. 142920-96-5

1-(Butylsulfanyl)-4-(phenylsulfanyl)benzene

Cat. No.: B12550501
CAS No.: 142920-96-5
M. Wt: 274.4 g/mol
InChI Key: BJZARAMOLCYCNN-UHFFFAOYSA-N
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Description

1-(Butylsulfanyl)-4-(phenylsulfanyl)benzene is an organic compound characterized by the presence of both butylsulfanyl and phenylsulfanyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Butylsulfanyl)-4-(phenylsulfanyl)benzene typically involves the reaction of 1-bromo-4-(phenylsulfanyl)benzene with butylthiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through column chromatography to obtain the desired compound in high yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

1-(Butylsulfanyl)-4-(phenylsulfanyl)benzene can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfanyl groups, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-sulfanyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives of the benzene ring.

Scientific Research Applications

1-(Butylsulfanyl)-4-(phenylsulfanyl)benzene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Butylsulfanyl)-4-(phenylsulfanyl)benzene involves its interaction with various molecular targets. The sulfanyl groups can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The benzene ring provides a stable framework for these interactions, allowing the compound to engage in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Methylsulfanyl)-4-(phenylsulfanyl)benzene
  • 1-(Ethylsulfanyl)-4-(phenylsulfanyl)benzene
  • 1-(Propylsulfanyl)-4-(phenylsulfanyl)benzene

Uniqueness

1-(Butylsulfanyl)-4-(phenylsulfanyl)benzene is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs

Properties

CAS No.

142920-96-5

Molecular Formula

C16H18S2

Molecular Weight

274.4 g/mol

IUPAC Name

1-butylsulfanyl-4-phenylsulfanylbenzene

InChI

InChI=1S/C16H18S2/c1-2-3-13-17-14-9-11-16(12-10-14)18-15-7-5-4-6-8-15/h4-12H,2-3,13H2,1H3

InChI Key

BJZARAMOLCYCNN-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=CC=C(C=C1)SC2=CC=CC=C2

Origin of Product

United States

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